molecular formula C15H15BrO B1278459 2-Bromobenzyl-(2,5-dimethylphenyl)ether CAS No. 173305-11-8

2-Bromobenzyl-(2,5-dimethylphenyl)ether

Cat. No. B1278459
CAS RN: 173305-11-8
M. Wt: 291.18 g/mol
InChI Key: UIMQOCYRNKLLPW-UHFFFAOYSA-N
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Description

2-Bromobenzyl-(2,5-dimethylphenyl)ether is an organic compound with the molecular formula C15H15BrO and a molecular weight of 291.18 g/mol . It has been the subject of research in various fields, including medicinal chemistry, materials science, and environmental chemistry.


Molecular Structure Analysis

The molecular structure of 2-Bromobenzyl-(2,5-dimethylphenyl)ether consists of a bromobenzyl group attached to a 2,5-dimethylphenyl ether group . The exact structural details are not provided in the searched resources.


Chemical Reactions Analysis

Ethers, in general, are known to be unreactive towards most reagents, which makes them excellent reaction solvents . The most common reaction of ethers is the cleavage of the C–O bond by using strong acids . The specific reactions involving 2-Bromobenzyl-(2,5-dimethylphenyl)ether are not detailed in the searched resources.

Scientific Research Applications

Electrosynthesis

2-Bromobenzyl-(2,5-dimethylphenyl)ether: is utilized in electrosynthetic processes, particularly in the reductive intramolecular cyclisation of allyl 2-bromobenzyl ether. This application is significant due to its potential in industrial synthesis, where the electrochemical activation of C-X bonds is crucial. The compound’s role in lowering overpotentials and increasing catalytic activity is a key area of research .

Spectroelectrochemistry

The compound is studied using spectroelectrochemistry techniques, which combine electrochemical methods with electron paramagnetic resonance (EPR) spectroscopy. This approach helps in identifying intermediates in reactions involving 2-Bromobenzyl-(2,5-dimethylphenyl)ether and is underexploited, offering a rich field for further exploration .

Density Functional Theory (DFT) Calculations

DFT calculations are employed to understand the reaction mechanisms involving 2-Bromobenzyl-(2,5-dimethylphenyl)ether . These calculations aid in predicting the electronic structure and properties of the intermediates formed during the electrosynthetic reduction of organic halides .

Electrocatalysis

In the field of electrocatalysis, 2-Bromobenzyl-(2,5-dimethylphenyl)ether serves as a model compound to study the influence of electrocatalysts on reaction mechanisms. Research in this area aims to optimize the tuning of electrocatalysts for better efficiency and lower energy consumption .

Safety and Hazards

The safety data sheet for a similar compound, 2-Bromobenzyl bromide, indicates that it is considered hazardous. It can cause severe skin burns and eye damage, and it is toxic if inhaled . It should be used only outdoors or in a well-ventilated area, and protective clothing, eye protection, and face protection should be worn . The specific safety and hazard information for 2-Bromobenzyl-(2,5-dimethylphenyl)ether is not available in the searched resources.

properties

IUPAC Name

2-[(2-bromophenyl)methoxy]-1,4-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO/c1-11-7-8-12(2)15(9-11)17-10-13-5-3-4-6-14(13)16/h3-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMQOCYRNKLLPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromobenzyl-(2,5-dimethylphenyl)ether

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